molecular formula C9H9NO5 B1625468 Methyl 2-hydroxy-5-methyl-3-nitrobenzoate CAS No. 67191-44-0

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate

Cat. No.: B1625468
CAS No.: 67191-44-0
M. Wt: 211.17 g/mol
InChI Key: ZQGOQALTCFDIHN-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, characterized by the presence of a methyl ester group, a hydroxyl group, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl salicylate (methyl 2-hydroxybenzoate) followed by methylation. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the methylation step involves the use of methyl iodide and a base such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Methyl 2-hydroxy-5-methyl-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Esterification: 2-hydroxy-5-methyl-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5-methyl-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl and ester groups also contribute to its reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of a hydroxyl group, a nitro group, and a methyl ester group in this particular arrangement provides distinct properties that are valuable in various research and industrial contexts .

Properties

IUPAC Name

methyl 2-hydroxy-5-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5-3-6(9(12)15-2)8(11)7(4-5)10(13)14/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGOQALTCFDIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502978
Record name Methyl 2-hydroxy-5-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67191-44-0
Record name Methyl 2-hydroxy-5-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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